molecular formula C3H4N4O2 B102736 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 18802-38-5

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B102736
CAS No.: 18802-38-5
M. Wt: 128.09 g/mol
InChI Key: GFJDLRANNRSMCK-UHFFFAOYSA-N
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Description

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring with amino and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanamide with formamide, followed by cyclization to form the triazine ring. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized triazines.

Scientific Research Applications

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a scaffold for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,5-triazine: Another triazine derivative with similar structural features but different functional groups.

    6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione: A chlorinated analog with distinct chemical properties.

    1,2,4-Triazine-3,5(2H,4H)-dione: The parent compound without the amino group.

Uniqueness

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of both amino and keto functional groups, which confer specific reactivity and potential applications that differ from its analogs. This makes it a valuable compound for various research and industrial purposes.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

6-amino-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-1-2(8)5-3(9)7-6-1/h(H2,4,6)(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJDLRANNRSMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172144
Record name 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18802-38-5
Record name 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18802-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018802385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,2,4-triazine-3,5(2H,4H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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